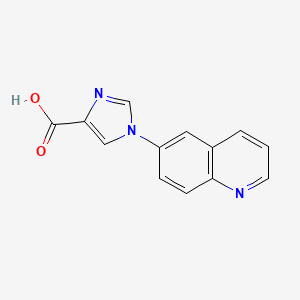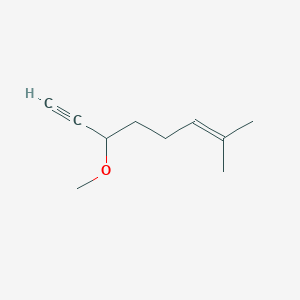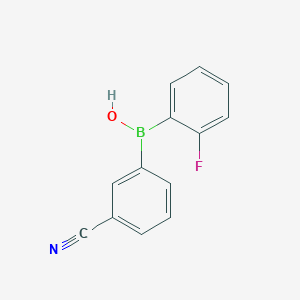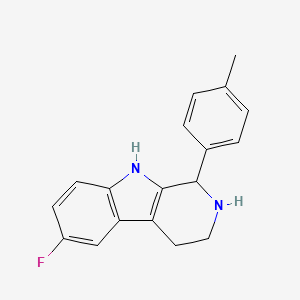![molecular formula C17H13N3O2 B14227756 3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione CAS No. 824968-82-3](/img/structure/B14227756.png)
3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazoloisoquinoline core with a cyclohexadiene-dione moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazoloisoquinoline core, which can be achieved through the cyclization of appropriate hydrazones with isoquinoline derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or diols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
作用機序
The mechanism of action of 3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The pathways involved include the modulation of cell signaling cascades such as the MAPK/ERK pathway .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent kinase inhibitor with a similar structure.
Pyrazolo[3,4-b]pyridine: Exhibits biological activities such as enzyme inhibition and anticancer properties.
Uniqueness
3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione is unique due to its combination of a pyrazoloisoquinoline core with a cyclohexadiene-dione moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows for diverse applications in medicinal chemistry and material science.
特性
CAS番号 |
824968-82-3 |
|---|---|
分子式 |
C17H13N3O2 |
分子量 |
291.30 g/mol |
IUPAC名 |
3-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,2-diol |
InChI |
InChI=1S/C17H13N3O2/c1-9-14-16(20-19-9)11-6-3-2-5-10(11)15(18-14)12-7-4-8-13(21)17(12)22/h2-8,21-22H,1H3,(H,19,20) |
InChIキー |
FDUQZUMSSUTPPF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C(=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)

![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)


![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)

![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)


